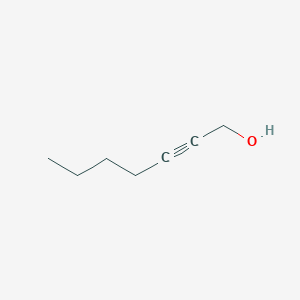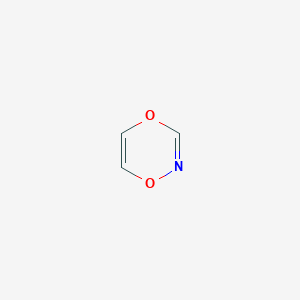
Lithium 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-ethylhexanoate is an organometallic compound with the molecular formula C8H15LiO2. It is a lithium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. The compound is known for its solubility in organic solvents and its role as a catalyst in chemical reactions .
Mechanism of Action
Target of Action
Lithium 2-ethylhexanoate, like other lithium compounds, primarily targets the central nervous system . It interacts with various enzymes and neurotransmitters, playing a crucial role in modulating neuronal activity .
Mode of Action
This compound’s mode of action is complex and multifaceted. It competes with other cations, particularly sodium and magnesium, for binding sites in enzymes and other macromolecules . For instance, lithium inhibits enzymes like glycogen synthase kinase 3 and inositol phosphatases . It also modulates neurotransmitter systems, decreasing presynaptic dopamine activity and enhancing inhibitory neurotransmission by downregulating the NMDA receptor .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Lithium reduces dopamine levels at the postsynaptic neuron and increases the levels of GABA, the brain’s inhibitory neurotransmitter . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
Pharmacokinetics
The pharmacokinetics of lithium compounds, including this compound, is linear within the dose regimen used in clinical practice . Factors such as age, body weight, and renal function can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. By modulating neurotransmitter systems and inhibiting certain enzymes, it can alter neuronal activity and potentially exert neuroprotective effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Lithium 2-ethylhexanoate are not well-documented in the literature. It is known that lithium, the key component of this compound, can interact with various enzymes and proteins. For instance, lithium is known to inhibit glycogen synthase kinase 3-beta (GSK3B), a key enzyme involved in various cellular processes .
Cellular Effects
For example, lithium has been found to improve motor behavior in homozygous eif2b5 mutant zebrafish . In lithium-treated 2b4he2b5ho mutant mice, a paradoxical increase in some ISR transcripts was found .
Molecular Mechanism
Lithium, a component of this compound, is known to inhibit GSK3B, a kinase that phosphorylates eIF2B and reduces its activity . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Lithium, in general, has been studied extensively in laboratory settings. For instance, lithium has been found to have dose-dependent toxic effects in Allium cepa L. meristematic cells .
Dosage Effects in Animal Models
For instance, lithium improved motor behavior in homozygous eif2b5 mutant zebrafish .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Lithium, a component of this compound, is known to be involved in various metabolic pathways. For instance, lithium has been found to have effects on the integrated stress response (ISR), a physiological response to cellular stress .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Lithium, a component of this compound, is known to have various effects on subcellular localization. For instance, lithium has been found to enhance the activity of Brain-Derived Neurotrophic Factor (BDNF), suggesting that it might influence the subcellular localization of this protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 2-ethylhexanoate is typically synthesized by reacting lithium hydroxide or lithium carbonate with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction is as follows:
LiOH+C8H16O2→C8H15LiO2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using lithium hydroxide and 2-ethylhexanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products Formed:
Oxidation: Oxidized derivatives of 2-ethylhexanoic acid.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols.
Substitution: New organometallic compounds with different cations
Scientific Research Applications
Lithium 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of other organometallic compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the context of lithium’s known biological activity.
Medicine: Explored for its potential therapeutic effects, although its use is more common in industrial applications.
Industry: Utilized in the production of flexible polyurethane foams, as well as in the manufacture of coatings and adhesives
Comparison with Similar Compounds
- Lithium 2-ethyl-1-hexanolate
- Lithium 2-ethyl-1-hexylate
- Hexanoic acid, 2-ethyl-, lithium salt
Comparison: Lithium 2-ethylhexanoate is unique in its specific structure and solubility properties, which make it particularly effective as a catalyst in certain reactions. Compared to other lithium carboxylates, it offers distinct advantages in terms of reactivity and stability in organic solvents .
Properties
CAS No. |
15590-62-2 |
|---|---|
Molecular Formula |
C8H16LiO2 |
Molecular Weight |
151.2 g/mol |
IUPAC Name |
lithium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
MSKQZGZMIMXZEQ-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
Isomeric SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
Canonical SMILES |
[Li].CCCCC(CC)C(=O)O |
Key on ui other cas no. |
15590-62-2 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


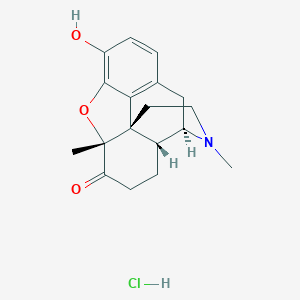

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
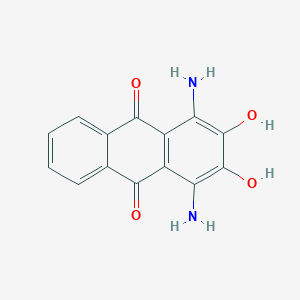

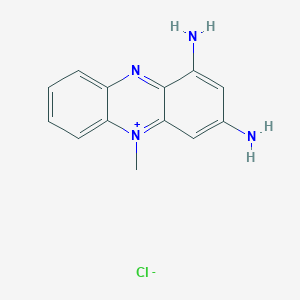
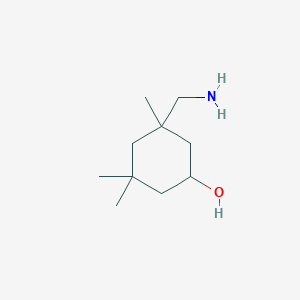
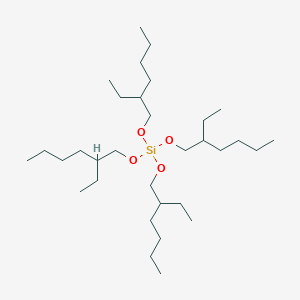
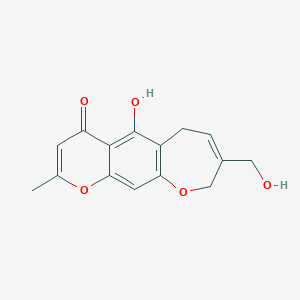
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
